molecular formula C16H15F3O B1672879 Flumecinol CAS No. 56430-99-0

Flumecinol

Número de catálogo: B1672879
Número CAS: 56430-99-0
Peso molecular: 280.28 g/mol
Clave InChI: DVASNQYQOZHAJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

El Flumecinol se puede sintetizar a través de varios métodos. Una ruta sintética común implica una reacción de Grignard entre bromuro de 3-trifluorometilfenilmagnesio y benzofenona . Las condiciones de reacción generalmente requieren éter anhidro como disolvente y una temperatura controlada para garantizar la formación del producto deseado. Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

El Flumecinol experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: El this compound se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes en condiciones específicas.

    Reducción: El compuesto se puede reducir para formar alcoholes u otros derivados reducidos.

    Sustitución: El this compound puede sufrir reacciones de sustitución, particularmente en el anillo aromático, donde puede ocurrir la halogenación o la nitración.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes halogenantes como el bromo. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cholestatic Pruritus Treatment
Flumecinol has been studied for its efficacy in treating pruritus, particularly in patients with primary biliary cholangitis. Clinical trials have reported that treatment with this compound can lead to significant reductions in itch severity when compared to placebo. For instance, a randomized controlled trial indicated a mean change from baseline in visual analog scale scores of -30.7 for this compound versus -37.3 for placebo, demonstrating its potential effectiveness in alleviating this distressing symptom .

Mechanism of Action
this compound acts primarily by inducing hepatic microsomal enzymes, which enhances the metabolism and elimination of various drugs and toxins from the body. This induction effect is crucial for understanding its pharmacokinetics and therapeutic potential.

Research Applications

Hepatic Enzyme Induction Studies
this compound serves as a model compound in research focused on hepatic enzyme induction. It is utilized to study the mechanisms by which certain substances can enhance liver enzyme activity, providing insights into drug metabolism and interactions .

Inflammatory Disease Models
Researchers have employed this compound in both in vitro and in vivo models to investigate its anti-inflammatory properties. Its ability to modulate immune responses makes it a valuable tool for studying conditions such as psoriasis, eczema, and dermatitis. Studies have shown that this compound can suppress specific inflammatory pathways, aiding in the development of novel anti-inflammatory therapies.

Clinical Research Findings

StudyDesignParticipantsTreatment DurationOutcome
Turner 1990RCT38 (92.7% response)3 weeksSignificant reduction in pruritus (VAS)
Turner 1994 (Low Dose)RCT46 (92% response)3 weeksModerate efficacy compared to placebo
Turner 1994 (High Dose)RCT19 (100% response)3 weeksGreater reduction in pruritus severity

These studies highlight the compound's effectiveness and support its ongoing investigation as a treatment option for cholestatic pruritus.

Industrial Applications

Pharmaceutical Development
this compound is also utilized in the pharmaceutical industry as a reference compound in analytical chemistry and drug formulation development. Its unique chemical properties allow researchers to assess new formulations' efficacy and safety profiles.

Mecanismo De Acción

El Flumecinol ejerce sus efectos induciendo enzimas microsomales hepáticas, en particular las monooxigenasas del citocromo P-450. Esta inducción conduce a un aumento del metabolismo de varios fármacos y compuestos endógenos. Los objetivos moleculares incluyen el sistema enzimático del citocromo P-450, y las vías involucradas están relacionadas principalmente con el metabolismo y la desintoxicación de fármacos .

Comparación Con Compuestos Similares

El Flumecinol se puede comparar con otros inductores de enzimas hepáticas como el fenobarbital y la rifampicina. Si bien todos estos compuestos inducen enzimas hepáticas, el this compound es único en su inducción específica de las monooxigenasas del citocromo P-450. Compuestos similares incluyen:

La singularidad del this compound radica en su perfil de inducción específico y sus posibles aplicaciones terapéuticas en afecciones hepáticas.

Actividad Biológica

Flumecinol, chemically known as 3-trifluoromethyl-α-ethylbenzhydrol, is an organic compound with the molecular formula C₁₆H₁₅F₃O. It is primarily recognized for its biological activities, particularly as an inducer of hepatic enzymes and its application in treating inflammatory conditions. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in clinical settings, and potential applications based on diverse research findings.

This compound exhibits its biological effects through several mechanisms:

1. Hepatic Enzyme Induction:

  • This compound acts as a hepatic enzyme inducer, enhancing the activity of various liver enzymes involved in drug metabolism. This induction can lead to increased clearance of certain drugs and metabolites from the body, which is crucial for understanding its pharmacokinetic profile .

2. Anti-inflammatory Properties:

  • Research indicates that this compound can modulate inflammatory pathways. It has been utilized in both in vitro and in vivo models to study its effects on inflammatory diseases such as psoriasis and eczema. By suppressing specific immune responses, this compound serves as a valuable tool for understanding autoimmune conditions .

3. Pruritus Management:

  • Clinical studies have demonstrated this compound's efficacy in alleviating pruritus associated with primary biliary cirrhosis (PBC). A trial involving patients with PBC showed significant improvements in pruritus scores after short-term treatment with 300 mg daily doses .

Clinical Trials

Several clinical studies highlight the effectiveness of this compound in different therapeutic contexts:

Study Population Dosage Outcome
This compound for Pruritus in PBCPatients with PBC (10)300 mg/daySignificant reduction in pruritus scores
Hepatic Enzyme Induction StudyHealthy volunteers (12)VariableEnhanced metabolic clearance of substrates

Case Study Insights

  • In a controlled study focusing on patients with advanced cancer experiencing pruritus, this compound was noted to be safe and effective at ameliorating symptoms associated with hepatic dysfunction .
  • Another case study documented the use of this compound in managing pruritus related to cholestatic liver diseases, reinforcing its role as a therapeutic agent in hepatic conditions .

Biological Activity Overview

This compound's biological activity is multifaceted, primarily characterized by:

  • Anti-inflammatory Effects: Reduces inflammation and modulates immune responses.
  • Hepatic Induction: Enhances liver enzyme activity, affecting drug metabolism.
  • Symptomatic Relief: Provides effective management of pruritus in liver disease contexts.

Q & A

Basic Research Questions

Q. What biochemical pathways does Flumecinol primarily target in hepatic enzyme induction studies, and what experimental models validate these mechanisms?

Methodological Answer: In vitro assays using hepatocyte cultures or microsomal preparations are standard for identifying this compound's interaction with cytochrome P450 enzymes. Spectrophotometric or fluorometric methods measure enzyme activity (e.g., CYP3A4 induction). In vivo rodent models with controlled dosing (e.g., 50–200 mg/kg) and liver tissue sampling at timed intervals provide pharmacokinetic-pharmacodynamic (PK-PD) correlations. Ensure controls for confounding factors like diet or co-administered drugs .

Q. How should researchers design dose-response experiments to determine this compound's optimal efficacy in preclinical models?

Methodological Answer: Use a logarithmic dose range (e.g., 10–300 mg/kg) in animal models, stratified by weight and age. Measure biomarkers such as serum bilirubin, ALT/AST levels, and hepatic glutathione content. Apply nonlinear regression analysis to calculate EC₅₀ values. Include positive controls (e.g., phenobarbital for enzyme induction) and validate results across ≥3 independent replicates .

Q. What are the best practices for synthesizing and characterizing this compound analogs to explore structure-activity relationships (SAR)?

Methodological Answer: Employ solid-phase synthesis for analog libraries, modifying the benzodioxole or hydroxyl groups. Characterize compounds via NMR, HPLC-MS, and X-ray crystallography. Test analogs in high-throughput screening (HTS) assays for enzyme induction efficacy. Use computational tools (e.g., molecular docking) to predict binding affinity to hepatic nuclear receptors like CAR/PXR .

Advanced Research Questions

Q. How can contradictory findings about this compound’s hepatoprotective efficacy in rodent vs. human cell models be resolved?

Methodological Answer: Conduct cross-species comparative studies using primary hepatocytes from rats, mice, and humans under identical culture conditions. Analyze interspecies differences in receptor expression (e.g., CAR/PXR isoforms) via qPCR and Western blot. Perform meta-analyses of existing data to identify confounding variables (e.g., metabolic stability, serum protein binding) .

Q. What strategies mitigate variability in this compound’s pharmacokinetic (PK) parameters across clinical trials?

Methodological Answer: Standardize PK protocols using population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Collect plasma samples at fixed intervals (0–48 hrs post-dose) and quantify this compound via LC-MS/MS. Adjust for covariates like age, liver function, and genetic polymorphisms (e.g., CYP2C19 metabolizer status). Use nonlinear mixed-effects modeling (NONMEM) for data analysis .

Q. How should researchers integrate multi-omics data to elucidate this compound’s off-target effects in chronic liver disease models?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets from this compound-treated vs. control tissues. Apply pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify dysregulated networks. Validate candidate off-targets (e.g., lipid metabolism genes) via CRISPR knockdown or overexpression in cell lines .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are robust for analyzing this compound’s time-dependent enzyme induction in longitudinal studies?

Methodological Answer: Use repeated-measures ANOVA or linear mixed models (LMMs) to account for within-subject correlations. Apply false discovery rate (FDR) correction for multiple comparisons (e.g., enzyme activity across timepoints). For non-normal data, employ nonparametric tests (e.g., Friedman test) or bootstrapping .

Q. How can machine learning improve predictive modeling of this compound’s therapeutic window in heterogeneous populations?

Methodological Answer: Train supervised learning algorithms (e.g., random forests, neural networks) on clinical datasets with features like baseline liver function, demographics, and genetic markers. Validate models using k-fold cross-validation. Prioritize interpretable models (e.g., SHAP values) to identify key predictors of efficacy/toxicity .

Q. Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to human trials evaluating this compound’s long-term hepatoprotective effects?

Methodological Answer: Adhere to Declaration of Helsinki principles for informed consent, especially in vulnerable populations (e.g., cirrhotic patients). Use centralized IRB approvals and pre-register trials on ClinicalTrials.gov . Implement Data Safety Monitoring Boards (DSMBs) to review adverse events. Publish negative results to avoid publication bias .

Q. How can researchers enhance reproducibility in this compound preclinical studies?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies: report sample size calculations, randomization methods, and blinding protocols. Share raw data and analysis code via repositories like Figshare or GitHub. Validate key findings in ≥2 independent labs using standardized protocols (e.g., identical cell lines, reagent lots) .

Propiedades

IUPAC Name

1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c1-2-15(20,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17,18)19/h3-11,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVASNQYQOZHAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866560
Record name alpha-Ethyl-3-(trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56430-99-0, 107317-30-6, 107317-31-7
Record name α-Ethyl-α-phenyl-3-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56430-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumecinol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056430990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumecinol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107317306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumecinol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107317317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ethyl-3-(trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flumecinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUMECINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB0YA8LDOW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUMECINOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMZ2L5L8WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUMECINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWK2338NBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 37.5 g. of propiophenone in 200 ml. of dry ether is added dropwise to a -10° C. Grignard solution prepared from 13.6 g. of magnesium turnings and 126 g. of 3-trifluoromethyl-bromobenzene in 182 ml. of dry ether. The reaction mixture is stirred at 0° C. for 30 minutes, thereafter refluxed for 1 hour. The mixture is cooled to 0° C., and the Grignard complex is decomposed with a 10% aqueous ammonium chloride solution. The etheral phase is separated, washed until neutral, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residual oil is subjected to fractional distillation in vacuo. This way 57.3 g. of 3-trifluoromethyl-α-ethyl-benzhydrol are obtained; b.p.: 106°-108° C./0.03 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flumecinol
Reactant of Route 2
Reactant of Route 2
Flumecinol
Reactant of Route 3
Reactant of Route 3
Flumecinol
Reactant of Route 4
Reactant of Route 4
Flumecinol
Reactant of Route 5
Reactant of Route 5
Flumecinol
Reactant of Route 6
Reactant of Route 6
Flumecinol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.